molecular formula C10H9ClO3S2 B12072515 Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Cat. No.: B12072515
M. Wt: 276.8 g/mol
InChI Key: JGDREZPADVRDSD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-chlorothiophene, the thiophene ring is functionalized through halogenation and methylation reactions.

    Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the thiophene ring with propargyl alcohol under basic conditions.

    Esterification: The carboxylate group is introduced via esterification using methanol and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

    Methyl 4-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Lacks the methylthio group, which may alter its reactivity and biological activity.

    Methyl 4-chloro-5-(methylthio)thiophene-2-carboxylate:

Uniqueness: The combination of the chloro, methylthio, and prop-2-yn-1-yloxy groups in Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate provides a unique set of chemical properties. This makes it a valuable compound for exploring novel chemical reactions and developing new materials with specific functionalities.

Properties

Molecular Formula

C10H9ClO3S2

Molecular Weight

276.8 g/mol

IUPAC Name

methyl 4-chloro-5-methylsulfanyl-3-prop-2-ynoxythiophene-2-carboxylate

InChI

InChI=1S/C10H9ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h1H,5H2,2-3H3

InChI Key

JGDREZPADVRDSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)Cl)OCC#C

Origin of Product

United States

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